molecular formula C8H10F2N2O2S B13259529 N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide

N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide

Cat. No.: B13259529
M. Wt: 236.24 g/mol
InChI Key: ZFGFXUAMQXZPBC-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with two fluorine atoms and a sulfonamide group, which is further connected to an aminoethyl group. The presence of fluorine atoms often enhances the biological activity of such compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-difluorobenzenesulfonyl chloride and ethylenediamine.

    Reaction: The sulfonyl chloride reacts with ethylenediamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature.

    Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Condensation Reactions: The compound can form Schiff bases when reacted with aldehydes or ketones.

    Oxidation and Reduction: The sulfonamide group can be involved in redox reactions under specific conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like alkyl halides in the presence of a base.

    Schiff Base Formation: Aldehydes or ketones in the presence of an acid catalyst.

    Redox Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products

    Substitution: Formation of N-alkylated derivatives.

    Condensation: Formation of Schiff bases.

    Redox: Oxidized or reduced forms of the compound.

Scientific Research Applications

N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt essential biological processes, leading to the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Used in the synthesis of silatranes.

    N-(2-Aminoethyl)-1-aziridineethanamine: Investigated as an ACE2 inhibitor.

    N-(2-Aminoethyl)-acrylamide: Used as a polymeric scavenger resin.

Uniqueness

N-(2-Aminoethyl)-2,4-difluorobenzene-1-sulfonamide is unique due to the presence of fluorine atoms, which can enhance its biological activity and stability. The combination of the sulfonamide group with the aminoethyl chain provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

Molecular Formula

C8H10F2N2O2S

Molecular Weight

236.24 g/mol

IUPAC Name

N-(2-aminoethyl)-2,4-difluorobenzenesulfonamide

InChI

InChI=1S/C8H10F2N2O2S/c9-6-1-2-8(7(10)5-6)15(13,14)12-4-3-11/h1-2,5,12H,3-4,11H2

InChI Key

ZFGFXUAMQXZPBC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)F)S(=O)(=O)NCCN

Origin of Product

United States

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